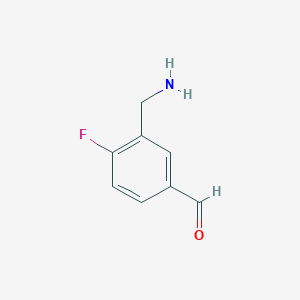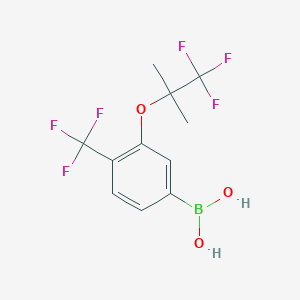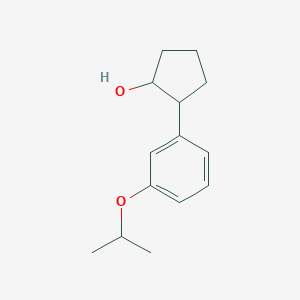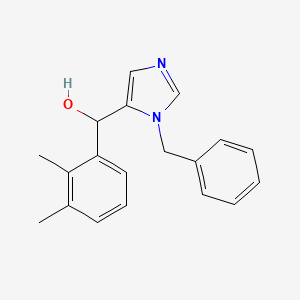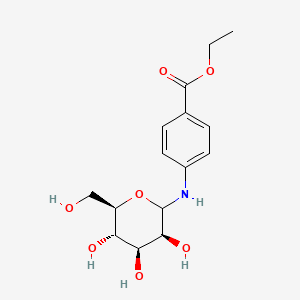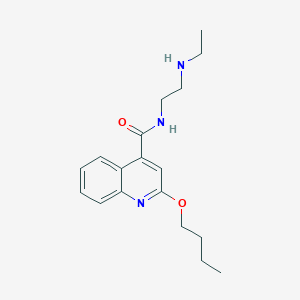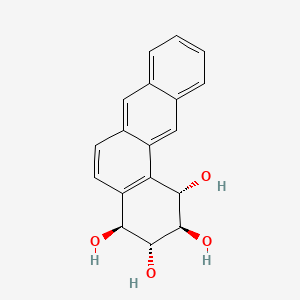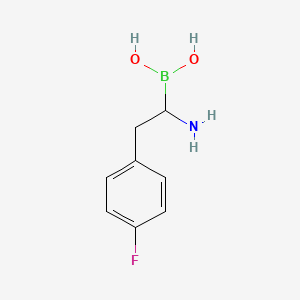
(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a boronic acid moiety. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid typically involves the reaction of 4-fluorophenylboronic acid with an appropriate amine under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, primary amines, and substituted fluorophenyl derivatives .
科学的研究の応用
(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
作用機序
The mechanism of action of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies . The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
類似化合物との比較
4-Fluorophenylboronic acid: Shares the fluorophenyl and boronic acid groups but lacks the amino group.
2-Fluorophenylboronic acid: Similar structure but with the fluorine atom in a different position.
Uniqueness: (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid is unique due to the presence of the amino group, which provides additional reactivity and binding capabilities compared to other fluorophenylboronic acids. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of multifunctional organic molecules .
特性
分子式 |
C8H11BFNO2 |
|---|---|
分子量 |
182.99 g/mol |
IUPAC名 |
[1-amino-2-(4-fluorophenyl)ethyl]boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,12-13H,5,11H2 |
InChIキー |
FRAXJAASBRZNBB-UHFFFAOYSA-N |
正規SMILES |
B(C(CC1=CC=C(C=C1)F)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


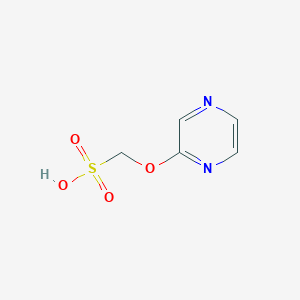
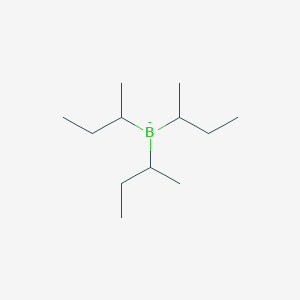
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
